molecular formula C16H16BrN5 B6458983 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549051-21-8

6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline

Cat. No.: B6458983
CAS No.: 2549051-21-8
M. Wt: 358.24 g/mol
InChI Key: BPVIQMJLSXHELM-UHFFFAOYSA-N
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Description

“6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline” is a compound that has shown significant antipromastigote activity . It is more active than miltefosine and amphotericin B deoxycholate, which are standard drugs .


Synthesis Analysis

The compound was synthesized as part of a study on hydrazine-coupled pyrazole derivatives . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of the compound includes a 4-methyl-1H-pyrazol-1-yl group and a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl group .

Safety and Hazards

While specific safety and hazards data for this compound are not available, similar compounds like 4-Bromo-1-methyl-1H-pyrazole and Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate have been classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . They require precautionary measures such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-bromo-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5/c1-11-5-19-22(7-11)10-12-8-21(9-12)16-18-6-13-4-14(17)2-3-15(13)20-16/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVIQMJLSXHELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=C4C=C(C=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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